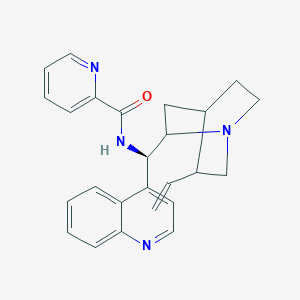
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- is a compound that belongs to the class of pyridinecarboxamides This compound is known for its unique chemical structure, which includes a pyridine ring and a cinchonan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- typically involves a multi-step process. One common method starts with the conversion of 2-picoline to 2-cyanopyridine through ammoxidation in a stainless-steel fixed-bed reactor at 370°C using vanadium pentoxide (V2O5) loaded on titanium dioxide (TiO2) as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using manganese dioxide (MnO2) as an oxidant at 70°C .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and MnO2 under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- can yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinamide: A pyridinecarboxamide with similar structural features but different biological activities.
Nicotinamide: Another pyridinecarboxamide known for its role as a vitamin (Vitamin B3) and its involvement in metabolic processes.
Isonicotinamide: A structural isomer of nicotinamide with distinct pharmacological properties.
Uniqueness
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- stands out due to its unique combination of a pyridine ring and a cinchonan moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H26N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23?,24-/m1/s1 |
Clé InChI |
DKBSGEPCDLMFJP-NVTLTSMNSA-N |
SMILES isomérique |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


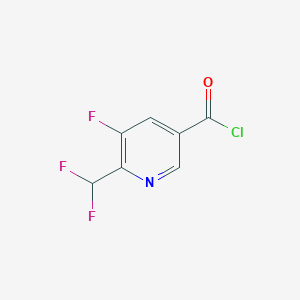
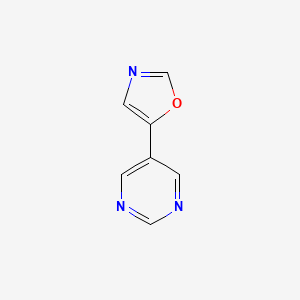
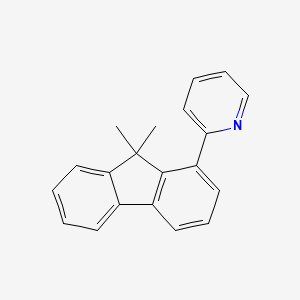
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
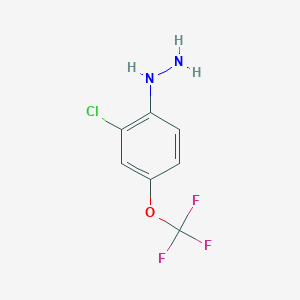

![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
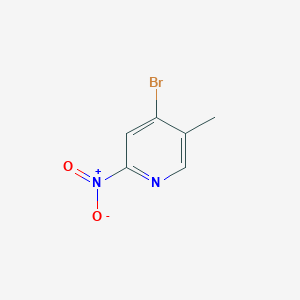
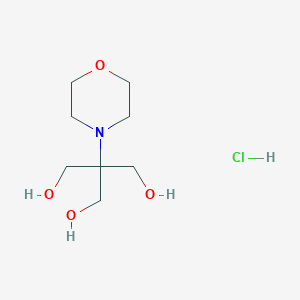

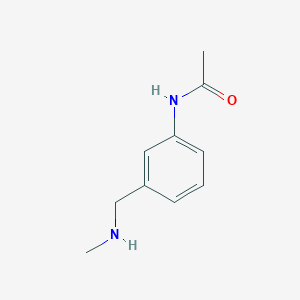
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)


